TRIS(N,N-BIS(TRIMETHYLSILYL)AMIDE)VANAD
Description
Significance of Sterically Demanding N,N-Bis(trimethylsilyl)amide Ligands in Coordination Chemistry
The N,N-bis(trimethylsilyl)amide ligand, often abbreviated as HMDS or TMSA, is instrumental in coordination chemistry primarily due to its substantial steric bulk. This bulk arises from the two trimethylsilyl (B98337) (-SiMe₃) groups attached to the nitrogen donor atom.
Key attributes and their significance include:
Steric Hindrance: The primary characteristic of the [N(SiMe₃)₂]⁻ ligand is its ability to enforce low coordination numbers on metal centers. The sheer size of the ligands prevents the coordination of a larger number of them, or of additional solvent molecules, to the metal. This allows for the isolation and study of otherwise unstable, coordinatively unsaturated species. escholarship.orgrsc.org
Stabilization of Monomeric Species: The ligand's bulk effectively encapsulates the metal center, preventing oligomerization or polymerization through ligand bridging, thus favoring the formation of monomeric complexes.
Enhanced Solubility: The lipophilic nature of the trimethylsilyl groups renders the resulting metal complexes highly soluble in non-polar organic solvents like benzene (B151609) and pentane, which simplifies their purification and handling. acs.org
Electronic Properties: The [N(SiMe₃)₂]⁻ ligand is a potent σ-donor. Furthermore, the nitrogen lone pair can participate in π-donation to empty metal d-orbitals, and negative hyperconjugation involving the silicon atoms can also influence the electronic structure. researchgate.netnih.gov This combination of electronic effects and steric bulk is crucial for stabilizing metals in various oxidation states. researchgate.net
The development of extremely sterically demanding amide ligands continues to be an active area of research, aiming to isolate novel complexes with highly reactive bonding modes. rsc.org
Overview of Vanadium Organometallic Chemistry and its Role in Chemical Transformations
Organovanadium chemistry encompasses the study of compounds containing a vanadium-carbon bond. wikipedia.org Vanadium is notable for its ability to exist in a wide range of oxidation states, from -1 to +5, making its chemistry particularly rich and diverse. wikipedia.orgthieme-connect.de This accessibility of multiple oxidation states is central to its role in various chemical transformations. thieme-connect.de
Organovanadium complexes are often paramagnetic and highly sensitive to air and moisture, necessitating handling under inert atmospheres. thieme-connect.de While not as widespread in industrial catalysis as some noble metals, vanadium compounds are significant as catalysts, particularly in polymer chemistry. researchgate.netwikipedia.org For example, catalysts generated in situ from vanadium(III) coordination complexes are implicated in the production of butadiene-based rubbers. wikipedia.org
The field includes a variety of compound classes, such as:
Vanadocene and its derivatives: Vanadocene dichloride is a versatile starting material in organic synthesis. wikipedia.orgwikipedia.org
Vanadium Carbonyls: V(CO)₆ is a rare example of a paramagnetic metal carbonyl. wikipedia.org
Imido and Oxo Complexes: High-oxidation-state vanadium complexes featuring metal-ligand multiple bonds are important in oxidation and group transfer reactions. escholarship.org
The fundamental interest in organovanadium complexes lies in their unique bonding, molecular structures, and redox-based reactivity. thieme-connect.de
Historical Context and Pioneering Studies on TRIS(N,N-BIS(TRIMETHYLSILYL)AMIDE)VANADIUM(III)
The compound V{N(SiMe₃)₂}₃ was first reported in the early 1970s. However, for decades, a complete structural characterization was absent from the literature, and the compound was described as being brown. escholarship.org This initial mischaracterization likely hindered a deeper exploration of its reactivity, as the significant steric crowding was thought to render the molecule largely unreactive. escholarship.org
A pivotal moment in the study of this compound came in 2019, when a reinvestigation revealed a discrepancy. acs.orgnih.gov New preparations yielded dark-purple needles, not a brown solid. acs.orgnih.gov This led to a full spectroscopic and single-crystal X-ray diffraction study, which provided the first definitive structural characterization of V{N(SiMe₃)₂}₃. acs.org The synthesis was achieved in good yield by reacting VCl₃(NMe₃)₂ with sodium or lithium bis(trimethylsilyl)amide in benzene. acs.org This work corrected the historical record and revitalized interest in the chemistry of this fundamental complex. escholarship.org
| Property | Value |
| Chemical Formula | V[N(Si(CH₃)₃)₂]₃ |
| Molecular Weight | 532.10 g/mol |
| Appearance | Dark-purple needles acs.org |
| Melting Point | 115-117 °C acs.org |
| Coordination Geometry | Trigonal Planar |
This table presents key physical and structural properties of Tris(N,N-bis(trimethylsilyl)amide)vanadium(III).
Academic Research Landscape and Future Directions for V{N(SiMe₃)₂}₃
The recent correction of the identity and structure of V{N(SiMe₃)₂}₃ has opened new avenues of research, demonstrating that the complex possesses a vibrant reactivity that was previously overlooked. escholarship.org The notion that its steric bulk rendered it inert has been thoroughly dispelled.
Recent research findings include:
Oxidation Reactions: Despite its steric shielding, V{N(SiMe₃)₂}₃ can be oxidized. Reaction with reagents like iodosylbenzene (PhIO) or trimethylsilyl azide (B81097) (Me₃SiN₃) affords the corresponding vanadium(V) oxo V(=O){N(SiMe₃)₂}₃ and imido V(=NSiMe₃){N(SiMe₃)₂}₃ complexes, respectively. escholarship.orgresearchgate.net The oxo complex had eluded isolation for years, with previous attempts leading to rearranged products. researchgate.net
Lewis Base Adducts: It was initially thought that the steric crowding in V{N(SiMe₃)₂}₃ would prevent the formation of Lewis base adducts. However, studies have shown that judicious selection of small donor molecules, such as isocyanides and nitriles, allows for the formation of five-coordinate M{N(SiMe₃)₂}₃L₂ complexes. escholarship.orgescholarship.org Spectroscopic studies indicate that the donors are weakly bound, with vanadium complexes showing stronger binding compared to titanium analogues. escholarship.org
Reduction Chemistry: The vanadium(III) center can be reduced to vanadium(II). The reaction of V{N(SiMe₃)₂}₃ with potassium graphite (B72142) in the presence of a crown ether yields the anionic salt [K(crown-ether)][V{N(SiMe₃)₂}₃]. acs.orgnih.gov Furthermore, reduction with lithium aluminum hydride (LiAlH₄) can lead to rare terminal hydride complexes like [VH{N(SiMe₃)₂}₃]⁻ when a crown ether is used to sequester the lithium cation. escholarship.orgescholarship.org
Future directions in the research of V{N(SiMe₃)₂}₃ are likely to focus on:
Exploring its potential as a precursor for new catalytic systems, leveraging its well-defined, low-coordinate nature.
Investigating small molecule activation, building on the demonstrated reactivity towards oxidants.
Expanding the range of accessible derivatives through controlled ligand exchange and redox reactions.
Utilizing the complex as a building block for novel multimetallic assemblies.
The ongoing exploration of V{N(SiMe₃)₂}₃ underscores a key principle in coordination chemistry: that even seemingly simple, classic molecules can hold surprising and undiscovered reactivity.
Properties
CAS No. |
160261-25-6 |
|---|---|
Molecular Formula |
(((CH3)3Si)2N)3V |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Tris N,n Bis Trimethylsilyl Amide Vanadium
Established Synthetic Routes for V{N(SiMe3)2}3
The most common and effective method for synthesizing V{N(SiMe3)2}3 involves salt metathesis, a widely used strategy in inorganic synthesis. This approach relies on the reaction between a vanadium(III) halide precursor and an alkali metal salt of the bulky bis(trimethylsilyl)amide ligand.
Salt metathesis provides a direct and high-yield pathway to the desired three-coordinate vanadium(III) amide complex. The driving force for this reaction is typically the formation of a stable, insoluble alkali metal halide, which can be easily separated from the product.
The selection of the vanadium(III) starting material is crucial for the success of the synthesis. Vanadium(III) chloride (VCl3) itself is a polymeric solid with low solubility in common organic solvents. chemeurope.comwikipedia.org To enhance its reactivity, Lewis base adducts are employed. The most frequently used precursor is trichlorotris(tetrahydrofuran)vanadium(III), VCl3(THF)3. wikipedia.orguky.eduatamanchemicals.com This red/pink complex is readily soluble in solvents like tetrahydrofuran (B95107) (THF), making it an ideal starting material for homogeneous reaction conditions. wikipedia.orgatamanchemicals.com Another suitable, though less common, precursor is the trimethylamine (B31210) adduct, VCl3(NMe3)2, which contains two bulky trimethylamine ligands. atamanchemicals.com
The amide source in the salt metathesis reaction is an alkali metal salt of bis(trimethylsilylamine). researchgate.net Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) and sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) are the most common reagents used for this purpose. researchgate.netnih.gov The reaction involves the stoichiometric combination of three equivalents of the alkali metal amide with one equivalent of the VCl3 adduct. The reaction of VCl3(THF)3 with LiN(SiMe3)2 proceeds smoothly in a suitable solvent, yielding the target compound and lithium chloride (LiCl) as a byproduct. uky.edu
Table 1: Representative Salt Metathesis Reaction for V{N(SiMe3)2}3 Synthesis
| Vanadium Precursor | Amide Reagent | Stoichiometry (V:Amide) | Typical Solvent | Byproduct |
|---|---|---|---|---|
| VCl3(THF)3 | LiN(SiMe3)2 | 1 : 3 | Tetrahydrofuran | LiCl |
Following the reaction, the resulting alkali metal halide precipitate is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate in vacuo. The crude product can be purified by extraction into a non-polar solvent such as benzene (B151609) or pentane, followed by filtration to remove any remaining salts. acs.org Further purification is typically achieved through crystallization from a concentrated solution at low temperature or by sublimation. researchgate.net
Interestingly, a discrepancy in the reported color of V{N(SiMe3)2}3 has been noted in the literature. While some earlier reports described the compound as brown, more recent studies have characterized it as a violet solid. researchgate.netacs.orgnih.gov This has led to reinvestigation and new spectroscopic and structural characterization of the compound to confirm its properties. researchgate.netacs.orgnih.gov
Salt Metathesis Reactions with Vanadium(III) Precursors
Synthesis of Higher Oxidation State Vanadium Silylamide Complexes
The V{N(SiMe3)2}3 complex serves as a valuable starting material for accessing vanadium complexes in higher oxidation states due to its reactive, coordinatively unsaturated metal center.
The synthesis of the terminal vanadium(V) oxo complex, V(═O){N(SiMe3)2}3, represents a significant synthetic challenge. Direct salt metathesis approaches, such as reacting VOCl3 with LiN(SiMe3)2 or NaN(SiMe3)2, have proven unsuccessful in yielding the desired product. researchgate.netnih.gov These attempts often lead to rearranged products like the imido-siloxy species V(═NSiMe3)(OSiMe3){N(SiMe3)2}2 or oxo-bridged dimers. researchgate.netnih.gov
A successful route involves the direct oxidation of the pre-formed vanadium(III) complex, V{N(SiMe3)2}3. nih.gov Treatment of V{N(SiMe3)2}3 with a suitable oxygen-atom transfer reagent, such as iodosylbenzene (PhIO), affords the target vanadium(V) oxo complex, V(═O){N(SiMe3)2}3. researchgate.netnih.govescholarship.orgescholarship.org This method avoids the rearrangement pathways encountered in salt metathesis reactions with vanadium(V) oxo-halide precursors. The resulting V(═O){N(SiMe3)2}3 is, however, known to undergo a slow, spontaneous, first-order conversion in solution to its more stable isomer, V(═NSiMe3)(OSiMe3){N(SiMe3)2}2. nih.govescholarship.org
Table 2: Key Spectroscopic Data for V(═O){N(SiMe3)2}3
| Spectroscopic Technique | Characteristic Feature | Value | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | V=O stretch | 995 cm⁻¹ | nih.gov |
| ⁵¹V NMR Spectroscopy | Chemical Shift (δ) | -119 ppm | nih.gov |
Routes to Reduced Vanadium Silylamide Species
The reduction of V{N(SiMe3)2}3 provides access to lower oxidation state vanadium complexes, including anionic vanadium(II) species and various hydride complexes. These reduced compounds are of interest for their reactivity and potential applications in catalysis.
The reduction of the violet-colored V{N(SiMe3)2}3 can be accomplished using alkali metals. acs.orgnih.govacs.org For instance, the reaction with potassium metal in the presence of a crown ether, such as 18-crown-6, leads to the formation of the vanadium(II) salt [K(18-crown-6)(Et2O)2][V{N(SiMe3)2}3]. acs.orgnih.govacs.org This reduction is accompanied by a color change and can be monitored by spectroscopic techniques. The resulting anionic complex, [V{N(SiMe3)2}3]⁻, is isoelectronic with the neutral chromium(III) analogue, Cr{N(SiMe3)2}3. acs.orgnih.govacs.org
The synthesis and characterization of this vanadium(II) anion have been crucial in clarifying discrepancies in the reported color of the neutral V(III) precursor. acs.orgnih.govacs.org The structure of the salt has been confirmed by single-crystal X-ray diffraction. acs.org
Vanadium hydride complexes derived from V{N(SiMe3)2}3 can be synthesized through reactions with reducing agents like lithium aluminum hydride (LiAlH4). The nature of the product is highly dependent on the reaction conditions. escholarship.orgacs.orgescholarship.org
In diethyl ether, the reaction of V{N(SiMe3)2}3 with LiAlH4 yields a highly unstable mixed-metal polyhydride, [V(μ2-H)6[Al{N(SiMe3)2}2]3][Li(OEt2)3]. escholarship.orgacs.orgescholarship.org This complex is proposed to form through a "metallo-transamination" process. acs.org
Interestingly, when the reaction is carried out in the presence of 12-crown-4 (B1663920), a rare example of a terminal vanadium hydride complex, [VH{N(SiMe3)2}3][Li(12-crown-4)2], is isolated. escholarship.orgacs.orgescholarship.org The use of LiAlD4 allows for the synthesis of the corresponding deuteride (B1239839) complex, [VD{N(SiMe3)2}3][Li(12-crown-4)2], which aids in spectroscopic characterization. escholarship.orgacs.orgescholarship.org
In a different approach, dimeric vanadium(III) hydride complexes can be prepared. For example, the hydrogenolysis of a vanadium(III) hydrocarbyl complex supported by a chelating silylamino(disilylamido) ligand, [V(N{N″}2){CH(SiMe3)2}], produces the thermally stable, dimeric hydride [{V(N{N″}2)}2(µ-H)2]. rsc.org
Coordination Environment, Electronic Structure, and Spectroscopic Elucidation of Tris N,n Bis Trimethylsilyl Amide Vanadium
Geometric Parameters and Coordination Geometry of the Vanadium Center
The geometry of V{N(SiMe₃)₂)₃ is a topic of considerable interest, as the balance between electronic effects and severe steric hindrance dictates its final structure. Although first reported in 1971, its detailed molecular structure was not fully characterized until much later, resolving earlier discrepancies in its reported physical properties. escholarship.org
Analysis of Trigonal Pyramidal versus Planar Coordination
The coordination geometry of three-coordinate metal complexes can typically be either trigonal planar (with bond angles of 120°) or trigonal pyramidal. diffeology.comquora.com In a purely trigonal planar geometry, the central atom and the three coordinating atoms lie in the same plane. quora.com However, in a trigonal pyramidal geometry, the central atom is displaced from the plane of the three coordinating atoms, forming a pyramid-like structure. quora.comquora.com
For V{N(SiMe₃)₂)₃, a full structural characterization has shown that the vanadium center adopts a geometry that is distorted from ideal trigonal planar, exhibiting a slight pyramidalization. nih.gov The sum of the N-V-N angles is less than the 360° required for a perfectly planar structure. This deviation from planarity is a key structural feature. In contrast, the related three-coordinate complexes of titanium(III) and chromium(III), Ti{N(SiMe₃)₂)₃ and Cr{N(SiMe₃)₂)₃, are known to have essentially planar metal coordination environments. researchgate.net This highlights that subtle electronic differences between the metal centers play a crucial role in determining the precise geometry. The pyramidalization in V{N(SiMe₃)₂)₃ is less pronounced than in analogous group 15 compounds like P{N(SiMe₃)₂)₃ and As{N(SiMe₃)₂)₃, which show distinctly pyramidal structures with N-M-N angles between 103° and 107°. acs.org
Influence of Steric Bulk on Vanadium Coordination Sphere
The bis(trimethylsilyl)amide [N(SiMe₃)₂]⁻ ligand is exceptionally bulky, and this steric hindrance is a dominant factor in the chemistry of V{N(SiMe₃)₂)₃. The primary consequence of this steric crowding is the enforcement of a rare three-coordinate environment around the vanadium atom. escholarship.orgwikipedia.org The bulky ligands effectively shield the metal center, restricting its ability to bind additional ligands.
This steric crowding was initially believed to render the complex relatively unreactive. escholarship.org However, subsequent research has shown that while it prevents the coordination of many Lewis bases, carefully selected, sterically slim donor molecules like certain nitriles and isocyanides can form weakly bound adducts. escholarship.orgescholarship.org The steric pressure also influences the bond lengths and angles within the molecule. The V-N bond lengths and N-V-N angles are a compromise between achieving optimal orbital overlap for bonding and minimizing the repulsive forces between the large ligands.
| Parameter | Value | Reference |
| Coordination Number | 3 | escholarship.org |
| Geometry | Distorted Trigonal Pyramidal | nih.gov |
| V-N Bond Length (average) | 1.917(1) Å | escholarship.org |
| N-V-N Bond Angle (average) | ~117.8° | escholarship.org |
Electronic Structure and Bonding Characteristics
The electronic structure of V{N(SiMe₃)₂)₃ is fundamental to understanding its geometry, spectroscopy, and reactivity.
Vanadium Oxidation State and d-Electron Count in V{N(SiMe₃)₂)₃
In tris(N,N-bis(trimethylsilyl)amide)vanadium(III), the vanadium atom is in the +3 oxidation state. Vanadium is a Group 5 element with a ground-state electron configuration of [Ar] 3d³4s². nih.gov To achieve a +3 oxidation state, the atom loses its two valence 4s electrons and one of its 3d electrons. nih.gov This results in a d² electron count for the V(III) ion. nationalmaglab.orgresearchgate.net This d² configuration makes the complex paramagnetic and an S=1, non-Kramers system. nationalmaglab.org The +3 oxidation state is confirmed by its chemical reactivity, such as its oxidation to form vanadium(V) complexes. escholarship.orgescholarship.org
Nature of V-N Bonds: σ-Donation and π-Interactions
The bond between the vanadium center and each of the three nitrogen atoms consists of a primary σ-donation from the nitrogen lone pair into an empty orbital on the vanadium. However, the near-planarity of the VN₃ core and the planarity at the nitrogen atoms (the sum of angles around the nitrogen is close to 360°) suggest the presence of π-interactions.
Investigation of Agostic Interactions (e.g., β-Si–C contacts) and their Electronic Origin
An agostic interaction is an intramolecular three-center-two-electron bond where a C-H bond from a ligand interacts with an electron-deficient transition metal center. In complexes with trimethylsilyl (B98337) groups, short contacts between the metal and the silicon or carbon atoms of the ligands can occur.
In related f-element and other transition metal complexes bearing the [N(SiMe₃)₂]⁻ ligand, short M···C or M···Si distances have been observed and interpreted as potential β-Si-C agostic interactions. researchgate.net For an agostic interaction to occur, the metal center must be electronically unsaturated, meaning it has accessible empty orbitals to accept electron density from the C-H or Si-C bond. acs.org The d² V(III) center in V{N(SiMe₃)₂)₃ meets this requirement.
Computational studies on the analogous samarium complex, Sm{N(SiMe₃)₂)₃, which also displays a pyramidal geometry, have indicated the presence of β-Si-C agostic interactions between the metal and one methyl group from each ligand. researchgate.net While detailed computational analysis specifically for V{N(SiMe₃)₂)₃ is less common in the literature, the structural similarities and the electron-deficient nature of the vanadium center suggest that such weak, stabilizing interactions could contribute to the observed pyramidal distortion and the specific orientation of the bulky ligands. However, some studies have also argued that these short contacts can arise purely from steric congestion and dispersion forces without significant covalent agostic character. acs.org
Spectroscopic Characterization for Structural and Electronic Insights
The structural and electronic properties of tris(N,N-bis(trimethylsilyl)amide)vanadium(III), V{N(SiMe3)2}3, have been extensively investigated using a suite of spectroscopic techniques. These methods provide a detailed picture of the coordination environment, the nature of metal-ligand bonding, and the behavior of the complex in solution.
Electronic Absorption Spectroscopy for d-d Transitions and Charge Transfer Bands
Electronic absorption spectroscopy is a fundamental tool for probing the electronic structure of transition metal complexes. The spectra reveal information about both d-d transitions, which are transitions between d-orbitals of the metal center, and charge-transfer (CT) bands, which involve the movement of an electron between orbitals that are primarily localized on the metal and those centered on the ligands. libretexts.org
For transition metal complexes, d-d transitions are typically weak due to being Laporte-forbidden, with molar extinction coefficients (ε) often less than 1,000 L mol⁻¹ cm⁻¹. libretexts.orgwikipedia.org In contrast, charge-transfer transitions are fully allowed and are therefore much more intense, with ε values that can exceed 50,000 L mol⁻¹ cm⁻¹. wikipedia.orglibretexts.org These CT bands can be classified as either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), depending on the direction of electron transfer. wikipedia.org LMCT transitions result in the formal reduction of the metal center. wikipedia.org The energy of these transitions can also be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. pjsir.orglibretexts.org
In the case of V{N(SiMe3)2}3, a d² vanadium(III) complex, a re-investigation of its properties was prompted by a discrepancy between its initially reported brown color and the violet color observed in later preparations. researchgate.net The electronic spectroscopy of vanadium complexes is sensitive to the ligand environment; adduct formation with Lewis bases such as isocyanides or nitriles leads to changes in the absorption spectra, indicating stronger binding in the vanadium complexes compared to their titanium analogues. researchgate.netescholarship.orgescholarship.org
| Complex | Solvent | λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| V(acac)3 | Not Specified | ~600, ~400 | d-d | berkeley.edu |
| [V(edta)(H2O)]- | Aqueous | 714, 478 | d-d | nih.gov |
| VOCl2 complexes | DME/Toluene | 702-820 | d-d | pjsir.org |
| Generic LMCT | Not Specified | UV-Vis Region | LMCT | wikipedia.orglibretexts.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Analysis
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species. The vanadium(III) ion in V{N(SiMe3)2}3 has a 3d² electron configuration, resulting in an integer ground-state spin (S=1). berkeley.edunih.gov Such integer-spin systems are often challenging to study with conventional X-band EPR due to large zero-field splitting (ZFS), which can render the transitions unobservable. nih.gov High-Frequency and -Field EPR (HFEPR) is the more effective technique for accurately determining the spin Hamiltonian parameters of these complexes. berkeley.edunih.gov
Studies on analogous six- and seven-coordinate aminocarboxylate V(III) complexes using HFEPR have successfully determined the axial (D) and rhombic (E) ZFS parameters. nih.gov For instance, the seven-coordinate complex Na[V(edta)(H₂O)]·3H₂O exhibited a relatively small D value of 1.4 cm⁻¹, while the six-coordinate Na[V(trdta)]·3H₂O showed a much larger D value of 5.60 cm⁻¹. nih.gov This suggests that the coordination number significantly influences the electronic structure and the magnitude of the ZFS. nih.gov While specific HFEPR data for V{N(SiMe3)2}3 is not detailed in the provided sources, the data from these model complexes provide insight into the expected electronic structure. The EPR technique is also crucial for unambiguously identifying the oxidation state of vanadium, for example, in distinguishing between the V(III) (S=1) state and the EPR-active vanadyl, V(IV)O²⁺ (S=1/2), state. udel.eduresearchgate.net
| Complex | State | D (cm-1) | E (cm-1) | g-value | Reference |
|---|---|---|---|---|---|
| Na[V(edta)(H2O)]·3H2O | Solid | 1.4 | 0.14 | 1.97 | nih.gov |
| Na[V(trdta)]·3H2O | Solid | 5.60 | 0.85 | 1.95 | nih.gov |
Vibrational Spectroscopy (IR) for Characteristic Bond Stretching Frequencies (e.g., V═O, V═N)
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify characteristic functional groups and to probe the nature of metal-ligand bonds. For derivatives of V{N(SiMe3)2}3, IR spectroscopy has been instrumental in identifying high-order vanadium-ligand bonds.
The V=O stretching frequency (ν(V=O)) in terminal oxo-vanadium(V) complexes is typically found in the 900-1050 cm⁻¹ region. escholarship.org Similarly, the V≡N stretching frequency (ν(V≡N)) in terminal imido complexes is a key diagnostic feature. A comparative study of V(=O){N(SiMe3)2}3 and V(=NSiMe3){N(SiMe3)2}3 allowed for the unambiguous assignment of the ν(V=O) at 995 cm⁻¹ and the ν(V=N) at 1060 cm⁻¹. researchgate.net However, the V-N imide stretch can sometimes be difficult to assign definitively due to strong coupling with other vibrational modes. escholarship.org The IR spectrum of V{N(SiMe3)2}3 itself is dominated by strong absorptions characteristic of the large bis(trimethylsilyl)amide ligands, such as Si-C and Si-N stretching and bending modes. For example, related silylamide complexes show strong bands for Si-(CH3)3 vibrations around 1250 cm⁻¹ and various Si-N and Si-C modes in the 600-1000 cm⁻¹ region. agh.edu.pl
| Complex | Bond | Frequency (cm-1) | Reference |
|---|---|---|---|
| V(=O){N(SiMe3)2}3 | V=O | 995 | researchgate.net |
| V(=NSiMe3){N(SiMe3)2}3 | V=N | 1060 | researchgate.net |
| V(═NSiMe3)(OSiMe3){N(SiMe3)2}2 | V=N (imide), V-O (siloxide) | 1090, 945 | researchgate.net |
Reactivity Profiles and Mechanistic Investigations of Tris N,n Bis Trimethylsilyl Amide Vanadium
Oxidative Reactivity of V{N(SiMe3)2}3
Vanadium(III) complexes are generally susceptible to oxidation, often proceeding through vanadium(IV) to the more stable vanadium(V) state. nih.gov The bulky bis(trimethylsilyl)amide ligands in V{N(SiMe3)2}3 modulate this reactivity, allowing for controlled oxidation to well-defined vanadium(V) products.
The oxidation of V{N(SiMe3)2}3 can be cleanly effected using specific oxygen- and nitrogen-atom transfer reagents. The reaction with iodosylbenzene (PhIO) serves as a method for introducing an oxo ligand, affording the vanadium(V) oxo complex, V(=O){N(SiMe3)2}3. escholarship.orgescholarship.org Similarly, treatment with trimethylsilyl (B98337) azide (B81097) (Me3SiN3) results in the formation of the corresponding vanadium(V) imido complex, V(=NSiMe3){N(SiMe3)2}3. escholarship.orgescholarship.orgresearchgate.net
These reactions demonstrate the ability of the V(III) center to undergo a two-electron oxidation to V(V) while retaining the bulky silylamide ligands.
Table 1: Oxidation Reactions of V{N(SiMe3)2}3 This table is interactive. Click on the headers to sort.
| Reactant | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| V{N(SiMe3)2}3 | Iodosylbenzene (PhIO) | V(=O){N(SiMe3)2}3 | escholarship.orgescholarship.org |
The oxidation of V{N(SiMe3)2}3 to V(V) is a key transformation. While V(III) complexes are prone to oxidation, the specific pathways can be intricate. nih.gov In the case of the reaction with iodosylbenzene, the initial product, V(=O){N(SiMe3)2}3, is subject to a subsequent intramolecular rearrangement. escholarship.orgescholarship.org It has been proposed that the highly reactive V=O moiety can react with a trimethylsilyl group from one of the amide ligands. escholarship.orgescholarship.org This leads to the formation of an isomeric V(V) complex, V(OSiMe3)(=NSiMe3){N(SiMe3)2}2. escholarship.orgescholarship.orgresearchgate.net A kinetic study of this transformation in solution has confirmed this isomerization process. escholarship.orgescholarship.org Sublimation of the initial product also yields this rearranged isomer. researchgate.net This mechanism highlights how ligand-metal interactions can drive the formation of thermodynamically more stable products following the initial oxidation event.
Reductive Reactivity and Hydride Formation
The reduction of V{N(SiMe3)2}3 provides access to unusual vanadium hydride species, with the nature of the product being highly dependent on the reaction conditions.
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reacting with V{N(SiMe3)2}3. leah4sci.comnumberanalytics.comnumberanalytics.com The outcome of this reaction is sensitive to the presence of sequestering agents like crown ethers.
In the absence of a trapping agent, the reaction between V{N(SiMe3)2}3 and LiAlH4 yields a highly unstable, complex polyhydride formulated as [V(µ2-H)6[Al{N(SiMe3)2}2]3][Li(OEt2)3]. escholarship.orgescholarship.org However, when the reaction is conducted in the presence of 12-crown-4 (B1663920), a different product is isolated: the rare terminal vanadium(III) hydride complex, [VH{N(SiMe3)2}3][Li(12-crown-4)2]. escholarship.orgescholarship.org
The two distinct hydride products illustrate the diverse coordination chemistry of vanadium.
Bridging Hydride: The complex [V(µ2-H)6[Al{N(SiMe3)2}2]3][Li(OEt2)3] features multiple hydride ligands bridging between the central vanadium atom and aluminum centers derived from the reducing agent. escholarship.orgescholarship.org Its instability underscores the challenges in isolating such species.
Terminal Hydride: The complex [VH{N(SiMe3)2}3][Li(12-crown-4)2] is a significant example of a terminal vanadium hydride supported by silylamide ligands. escholarship.orgescholarship.org The presence of the terminal V-H bond was confirmed through spectroscopic analysis and comparison with the corresponding deuteride (B1239839) complex, [VD{N(SiMe3)2}3][Li(12-crown-4)2], which was synthesized using lithium aluminum deuteride (LiAlD4). escholarship.orgescholarship.org
Table 2: Reduction Reactions of V{N(SiMe3)2}3 with LiAlH4 This table is interactive. Click on the headers to sort.
| Reactants | Conditions | Product | Hydride Type | Reference |
|---|---|---|---|---|
| V{N(SiMe3)2}3, LiAlH4 | Diethyl ether solvent | [V(µ2-H)6[Al{N(SiMe3)2}2]3][Li(OEt2)3] | Bridging | escholarship.orgescholarship.org |
Ligand Substitution and Adduct Formation
Despite the significant steric bulk of the three N(SiMe3)2 ligands, V{N(SiMe3)2}3 is not coordinatively inert. It was previously thought that the steric crowding in such first-row transition-metal tris(silylamide) complexes would prevent the formation of Lewis base adducts. escholarship.orgresearchgate.net However, subsequent research has shown that V{N(SiMe3)2}3 can indeed form stable adducts with carefully selected donor molecules.
Judicious selection of Lewis bases, such as isocyanides and nitriles, allows for the formation of five-coordinate, trigonal bipyramidal complexes of the type V{N(SiMe3)2}3L2. escholarship.org Spectroscopic studies indicate that these donor ligands are only weakly bound in solution. escholarship.org This reactivity is notably metal-dependent; analogous complexes with later transition metals like chromium, manganese, iron, or cobalt were not observed to form, a phenomenon attributed to the absence of suitably low-energy empty orbitals to accept electron density from the donor ligands in those metals. escholarship.org
Furthermore, V{N(SiMe3)2}3 can participate in the formation of "ate" complexes. These are formed through the addition of alkali metal silylamides, such as LiN(SiMe3)2, to generate anionic, four-coordinate species like [Li(L)x][V{N(SiMe3)2}3]. researchgate.net
Interactions with Lewis Bases (e.g., Nitriles, Isocyanides)
The three-coordinate complex tris(N,N-bis(trimethylsilyl)amide)vanadium(III), V{N(SiMe3)2}3, possesses a sterically crowded metal center, which was initially thought to prevent the formation of Lewis base adducts. escholarship.org However, subsequent research has demonstrated that this vanadium compound can indeed interact with certain Lewis bases, particularly nitriles and isocyanides, to form donor complexes. escholarship.org The selection of a suitable donor molecule is critical to overcoming the significant steric shielding provided by the bulky bis(trimethylsilyl)amido ligands. escholarship.org
The reaction of V{N(SiMe3)2}3 with isocyanide or nitrile ligands (L) leads to the formation of five-coordinate complexes with the general formula V{N(SiMe3)2}3L2. escholarship.org Spectroscopic studies of these adducts in solution have revealed that the Lewis base donors are only weakly bound to the vanadium center. escholarship.org This weak association is indicative of a dynamic equilibrium between the three-coordinate starting material and the five-coordinate adduct in solution. Despite the weak binding, the formation of these complexes is a key first step in understanding the reactivity of the vanadium center. The interaction is stronger in vanadium complexes compared to their titanium analogues. escholarship.org
The nature of the nitrile or isocyanide plays a significant role in the interaction. While detailed comparative studies on a wide range of nitriles and isocyanides with the vanadium complex are limited in the provided context, the general principle holds that the electronic and steric profile of the incoming Lewis base dictates the feasibility and strength of the V-L bond.
| Reactant | Lewis Base (L) | Product | Observation |
| V{N(SiMe3)2}3 | Nitriles, Isocyanides | V{N(SiMe3)2}3L2 | Weakly bound adducts formed in solution. escholarship.org |
Steric Hindrance and its Role in Adduct Stability
Steric hindrance is a dominant factor governing the chemistry of tris(N,N-bis(trimethylsilyl)amide)vanadium(III). The three bulky N(SiMe3)2 ligands create a highly congested environment around the vanadium atom, which significantly influences the stability of any potential adducts. escholarship.org It was precisely this steric crowding that led to the initial assumption that V{N(SiMe3)2}3 would be unreactive towards Lewis bases. escholarship.org
The successful formation of adducts with nitriles and isocyanides demonstrates that the steric barrier is not insurmountable, but it does severely limit the types of Lewis bases that can coordinate. escholarship.org The stability of the resulting V{N(SiMe3)2}3L2 adducts is compromised by this steric pressure. The observation that the donor ligands are weakly bound in solution is a direct consequence of the steric repulsion between the bulky silylamide ligands and the incoming Lewis base. escholarship.org This steric strain weakens the metal-ligand bond, leading to labile adducts that can readily dissociate in solution.
In related organometallic systems, the removal of sterically demanding groups has been shown to significantly alter the binding properties and selectivity of the metal center. rsc.org For instance, in certain vanadium-salen type complexes, reducing the steric hindrance between the ligand framework and a substrate reversed the binding selectivity for different enantiomers. rsc.org While a different system, this highlights the critical role that steric bulk plays in determining the stability and selectivity of metal-ligand interactions. For V{N(SiMe3)2}3, the immense steric hindrance is a defining feature that dictates a delicate balance between adduct formation and dissociation.
Thermal Decomposition and Intramolecular Rearrangements
The vanadium complex is known to be unstable at elevated temperatures. escholarship.org This thermal lability can lead to decomposition and intramolecular rearrangements, yielding new vanadium-containing species. These transformations are often driven by the high steric strain within the molecule and the propensity of the silyl (B83357) groups to migrate.
Kinetic Studies of Decomposition Pathways
While comprehensive kinetic studies on the general thermal decomposition of V{N(SiMe3)2}3 are not extensively detailed in the provided search results, specific kinetic investigations have been performed on its derivatives. A notable example is the intramolecular rearrangement of the vanadium(V) oxo complex, V(=O){N(SiMe3)2}3, which can be formed by the oxidation of V{N(SiMe3)2}3. escholarship.org
It was previously suggested that the V=O moiety in V(=O){N(SiMe3)2}3 reacts with a trimethylsilyl group from one of the amide ligands. escholarship.org This has been confirmed, and a kinetic study of this transformation in solution has been conducted. escholarship.org The rearrangement pathway involves the migration of a trimethylsilyl group from a nitrogen atom to the oxo ligand, resulting in a siloxy-imido species, V(OSiMe3)(=NSiMe3){N(SiMe3)2}2. escholarship.orgresearchgate.net
This type of kinetic analysis is crucial for understanding the stability of oxidized vanadium silylamide species and predicting their lifetime and product distribution under different conditions. The study provides a quantitative measure of the rate at which this specific intramolecular rearrangement occurs, offering insight into the energetic barriers and mechanism of silyl group migration in this system.
| Precursor | Transformation | Product | Study Type |
| V(=O){N(SiMe3)2}3 | Intramolecular Rearrangement | V(OSiMe3)(=NSiMe3){N(SiMe3)2}2 | Kinetic study in solution escholarship.org |
Characterization of Decomposition Products
The characterization of products resulting from the thermal decomposition and rearrangement of V{N(SiMe3)2}3 and its derivatives has been a subject of investigation. One of the most well-characterized rearrangement products is V(═NSiMe3)(OSiMe3){N(SiMe3)2}2. researchgate.net This compound was identified as the product formed from the putative V(=O){N(SiMe3)2}3, which itself is generated from the oxidation of V{N(SiMe3)2}3. researchgate.net Its formation highlights a common reactivity pattern in metal silylamides: intramolecular silyl migration from nitrogen to a reactive functional group (in this case, an oxo ligand). escholarship.org
In the absence of external reagents, heating the compound can lead to complex decomposition pathways. While specific products from purely thermal decomposition are not detailed, the instability at elevated temperatures is noted. escholarship.org The reactivity with other reagents can also lead to products that reflect the compound's inherent instability. For example, the reaction with the reducing agent LiAlH4 affords a highly unstable polyhydride, [V(µ2-H)6[Al{N(SiMe3)2}2]3][Li(OEt2)3], demonstrating the susceptibility of the parent compound to undergo significant structural change. escholarship.org
| Precursor/Reactant | Conditions/Reagent | Characterized Product(s) |
| V(=O){N(SiMe3)2}3 | Spontaneous Rearrangement | V(═NSiMe3)(OSiMe3){N(SiMe3)2}2 escholarship.orgresearchgate.net |
| V{N(SiMe3)2}3 | LiAlH4 | [V(µ2-H)6[Al{N(SiMe3)2}2]3][Li(OEt2)3] escholarship.org |
Fundamental Reaction Pathways with Organic Substrates
Tris(N,N-bis(trimethylsilyl)amide)vanadium(III) engages in several fundamental reaction pathways with organic and related substrates, primarily involving oxidation of the vanadium(III) center.
A key reaction pathway is oxidation via atom transfer. The treatment of V{N(SiMe3)2}3 with iodosylbenzene (PhIO) results in the transfer of an oxygen atom to the vanadium center, affording the vanadium(V) oxo complex, V(=O){N(SiMe3)2}3. escholarship.orgescholarship.org Similarly, reaction with trimethylsilyl azide (Me3SiN3) leads to the formation of the vanadium(V) imido complex, V(=NSiMe3){N(SiMe3)2}3. escholarship.orgescholarship.org These reactions demonstrate the ability of the V(III) center to be oxidized to V(V) with the concomitant formation of a metal-ligand multiple bond.
| Vanadium Reactant | Organic/Other Substrate | Product | Reaction Type |
| V{N(SiMe3)2}3 | Iodosylbenzene (PhIO) | V(=O){N(SiMe3)2}3 | Oxygen Atom Transfer / Oxidation escholarship.orgescholarship.org |
| V{N(SiMe3)2}3 | Trimethylsilyl azide (Me3SiN3) | V(=NSiMe3){N(SiMe3)2}3 | Imido Group Transfer / Oxidation escholarship.orgescholarship.org |
| V{N(SiMe3)2}3 | LiAlH4 | [VH{N(SiMe3)2}3][Li(12-crown-4)2] | Reduction / Hydride Formation escholarship.org |
Another fundamental pathway involves reduction. The reaction of V{N(SiMe3)2}3 with metal hydride reagents like lithium aluminum hydride (LiAlH4) can lead to reduction of the vanadium center and the formation of vanadium hydride complexes. escholarship.org In the presence of 12-crown-4, the reaction with LiAlH4 yields the rare terminal hydride complex [VH{N(SiMe3)2}3][Li(12-crown-4)2]. escholarship.org This reactivity showcases the ability of the silylamide ligand framework to support vanadium in various oxidation states and coordination environments.
Catalytic Applications and Mechanistic Insights of Vanadium Tris Silylamides
TRIS(N,N-BIS(TRIMETHYLSILYL)AMIDE)VANADIUM as a Homogeneous Catalyst Precursor
The compound tris(N,N-bis(trimethylsilyl)amide)vanadium(III), with the chemical formula V{N(SiMe3)2}3, and related vanadium silylamide complexes, serve as effective precursors for homogeneous catalysts in a variety of organic transformations. These compounds are part of a broader class of organometallic complexes that are valuable as reagents and catalysts in industrial chemistry and thin-film deposition. While the direct use of V{N(SiMe3)2}3 as a catalyst is one application, it is often used to generate catalytically active species in situ.
A notable example of its role as a precursor is in combination with vanadium(III) chloride tetrahydrofuran (B95107) complex (VCl3(THF)3). This system has proven to be an efficient catalyst for the [2+2+1] coupling reaction of alkynes and azobenzenes to produce multisubstituted pyrroles. researchgate.netrsc.orgnih.gov In this context, a related silylamide, N,N-bis(trimethylsilyl)aniline, acts as an imido source, reacting with the vanadium precursor to generate the active catalytic species. researchgate.netrsc.orgnih.gov The reaction initiates with the formation of a mono(imido)vanadium(III) species, which then proceeds through a catalytic cycle involving higher oxidation state vanadium intermediates. researchgate.net
Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Vanadium catalysts derived from silylamide precursors have demonstrated significant utility in the formation of both carbon-carbon and carbon-heteroatom bonds. Their unique reactivity enables novel synthetic routes to complex organic molecules.
[2+2+1] Coupling Reactions (e.g., Pyrrole (B145914) Formation from Alkynes and Azobenzenes)
A significant application of vanadium silylamide precursors is in the catalytic [2+2+1] cycloaddition of two alkyne molecules and an azobenzene (B91143) to form highly substituted pyrroles. researchgate.net This method provides a potent alternative to traditional multi-component coupling reactions for the synthesis of these valuable heterocyclic compounds, which are key building blocks for pharmaceuticals and functional materials. researchgate.net The catalytic system, typically generated in situ from VCl3(THF)3 and an N,N-bis(trimethylsilyl)aniline, demonstrates high efficiency in this transformation. researchgate.netrsc.orgnih.gov
| Reactants | Catalyst System | Product | Reference |
| Alkynes, Azobenzenes | VCl3(THF)3 + N,N-bis(trimethylsilyl)aniline | Multisubstituted Pyrroles | researchgate.netrsc.orgnih.gov |
Proposed Catalytic Cycle Involving Bis(imido)vanadium(V) Species
The proposed mechanism for the vanadium-catalyzed [2+2+1] pyrrole formation involves a sophisticated catalytic cycle centered around vanadium complexes in different oxidation states. researchgate.net The cycle is initiated by the reaction of a mono(imido)vanadium(III) species with azobenzene. This key step involves the cleavage of the N=N double bond of the azobenzene, leading to the formation of a catalytically active bis(imido)vanadium(V) species. researchgate.netrsc.orgnih.gov
This bis(imido)vanadium(V) intermediate then undergoes a series of reactions with two alkyne molecules. The first step is a [2+2] addition with one alkyne to form an azavanadacyclobutene. researchgate.net This is followed by the insertion of a second alkyne molecule to yield an azavanadacyclohexadiene intermediate. researchgate.net The final step is a reductive elimination from this intermediate, which forms the pyrrole product and regenerates a mono(imido)vanadium(III) species, thus closing the catalytic cycle. researchgate.net Kinetic studies suggest that the mono(imido)vanadium(III) is the resting state of the catalyst, and its reaction with another equivalent of alkyne is the rate-determining step. researchgate.net
Mechanistic Role of N═N Bond Cleavage
The cleavage of the N=N double bond in azobenzene is a critical and defining step in this catalytic process. researchgate.netrsc.orgnih.gov This bond cleavage is facilitated by a mono(imido)vanadium(III) species, which is generated from the initial vanadium precursor. researchgate.net The cleavage results in the oxidation of the vanadium center from +3 to +5, forming the key bis(imido)vanadium(V) active species. researchgate.net This transformation is significant as it allows for the incorporation of the two nitrogen atoms from the azobenzene into the final pyrrole ring. The ability of the vanadium complex to mediate this challenging N=N bond cleavage under catalytic conditions is a testament to its unique reactivity. researchgate.net
Deoxygenative Reduction of Organic Functional Groups
Amide Reduction with Hydroboranes
While tris(silylamide) complexes of other metals, such as lanthanum and calcium, have been shown to be effective catalysts for the deoxygenative reduction of amides with hydroboranes, there is limited specific information in the surveyed literature on the application of tris(N,N-bis(trimethylsilyl)amide)vanadium for this particular transformation. rsc.org The deoxygenative reduction of amides is a valuable synthetic method for accessing amines. researchgate.netrsc.org
Ester Reduction with Hydroboranes
The bulky bis(trimethylsilyl)amide ligands would play a crucial role, sterically directing the approach of the substrate and reagent, potentially influencing the reaction's efficiency and selectivity. The reaction would likely proceed through the formation of a vanadium-hydride intermediate, which then delivers the hydride to the ester. Subsequent steps would involve the release of the alcohol product after workup.
Table 1: Hypothetical Substrate Scope for Vanadium-Catalyzed Ester Reduction
| Ester Substrate | Hydroborane Reagent | Potential Product | Expected Yield |
|---|---|---|---|
| Methyl benzoate | Pinacolborane (HBpin) | Benzyl alcohol | Moderate to High |
| Ethyl acetate | Catecholborane | Ethanol | High |
| γ-Butyrolactone | Pinacolborane (HBpin) | 1,4-Butanediol | Moderate |
Kinetic and Isotopic Labeling Studies in Reduction Catalysis
To unravel the mechanism of such a catalytic reduction, kinetic and isotopic labeling studies would be indispensable.
Kinetic Studies: A kinetic analysis would aim to determine the reaction order with respect to the catalyst, the ester, and the hydroborane. This information helps in identifying the species involved in the rate-determining step. For instance, a first-order dependence on the catalyst and the hydroborane, and a zero-order dependence on the ester, might suggest that the formation of the active vanadium-hydride species is the slow step. Conversely, if the reaction rate depends on the concentration of the ester, it would imply that the coordination of the ester to the vanadium center or the subsequent hydride transfer is rate-limiting. berkeley.edursc.org
Isotopic Labeling Studies: The use of isotopically labeled reagents can provide definitive evidence for the reaction mechanism. For example, using a deuterated hydroborane (e.g., D-Bpin) would allow for the tracking of the deuterium (B1214612) atom. If the resulting alcohol contains a deuterium atom at the carbinol carbon, it would confirm that the hydride is transferred from the borane (B79455) to the ester via the vanadium catalyst. berkeley.edu
Furthermore, a kinetic isotope effect (KIE) study, comparing the reaction rates with the deuterated and non-deuterated hydroborane (kH/kD), can reveal whether the C-H(D) bond formation is part of the rate-determining step. A significant primary KIE (typically > 2) would strongly support a mechanism where the hydride transfer is the rate-limiting step. berkeley.edufh-swf.de
Elucidation of Active Catalytic Species and Rate-Determining Steps (e.g., Ligand-Centered Hydride Transfer)
The active catalytic species in reductions catalyzed by vanadium tris(silylamide) is likely a vanadium-hydride complex formed by the reaction of the starting vanadium(III) complex with the hydroborane. The silylamide ligands are expected to remain coordinated to the vanadium center throughout the catalytic cycle, influencing its reactivity. researchgate.net
The rate-determining step could be one of several possibilities:
Formation of the Vanadium-Hydride: The reaction between the vanadium(III) precursor and the hydroborane to generate the active hydride species.
Substrate Coordination: The binding of the ester to the vanadium center.
Hydride Transfer: The migratory insertion of the hydride from the vanadium to the carbonyl carbon of the coordinated ester.
Product Release: The dissociation of the resulting alkoxide from the vanadium center.
While metal-centered hydride transfer is a common mechanistic proposal, the possibility of ligand-centered hydride transfer should also be considered, although less common for this type of ligand. In such a scenario, the silylamide ligand itself might participate directly in the hydride transfer process, a phenomenon observed in systems with redox-active ligands. acs.org However, given the nature of the bis(trimethylsilyl)amide ligand, a metal-centered mechanism is more probable. The elucidation of the precise nature of the active species and the rate-determining step would require a combination of spectroscopic techniques (e.g., in-situ NMR, IR) and computational studies. acs.org
Other Catalytic Transformations Mediated by Vanadium Silylamides
Beyond ester reduction, vanadium silylamide complexes have potential in a range of other catalytic transformations. The reactivity of the parent compound, Tris(N,N-bis(trimethylsilyl)amide)vanadium(III), has been explored, showing its utility as a precursor for various vanadium complexes. acs.org Given the electronic properties and steric bulk imparted by the silylamide ligands, these complexes could be active in:
Olefin Polymerization and Oligomerization: The steric hindrance around the metal center can influence the growth of polymer chains, potentially leading to specific polymer microstructures.
Nitrogen Fixation: Low-valent vanadium complexes are known to mediate the reduction of dinitrogen to ammonia, and silylamide ligands could stabilize the reactive vanadium species involved. nih.gov
Dehydrogenation Reactions: Vanadium catalysts are active in the dehydrogenation of alkanes and alcohols. nih.govosti.gov
Influence of Ligand Environment on Catalytic Selectivity and Efficiency
The ligand environment is a critical determinant of a catalyst's performance. In the case of vanadium tris(silylamides), the bulky and electron-donating N(SiMe₃)₂ ligands have a profound impact.
Steric Effects: The significant steric bulk of the tris(N,N-bis(trimethylsilyl)amide) ligands can create a specific pocket around the vanadium center. This can lead to substrate size and shape selectivity, favoring the transformation of less hindered substrates. researchgate.net
Electronic Effects: The electron-donating nature of the amide ligands increases the electron density at the vanadium center. This can enhance the reactivity of the complex in oxidative addition steps, such as the reaction with a hydroborane to form a vanadium-hydride. Conversely, it might decrease the Lewis acidity of the vanadium center, potentially affecting its ability to coordinate and activate the carbonyl group of an ester. rsc.org
By modifying the silyl (B83357) groups or the amide backbone, it is possible to fine-tune these electronic and steric properties to optimize catalytic activity and selectivity for a desired transformation.
Regioselectivity and Stereoselectivity in Catalytic Processes
For catalytic reactions involving unsymmetrical substrates, regioselectivity and stereoselectivity are key considerations. While specific data for ester reduction by Tris(N,N-bis(trimethylsilyl)amide)vanadium is unavailable, insights can be drawn from related vanadium-catalyzed reactions.
Regioselectivity: In the hydroboration of alkynes and epoxides catalyzed by vanadium complexes, high regioselectivity has been observed. acs.orgnih.govacs.org For instance, the hydroboration of terminal alkynes with a vanadium catalyst predominantly yields the anti-Markovnikov product. acs.orgacs.org This selectivity is attributed to the electronic and steric influences of the ligands, which direct the addition of the boron and hydrogen atoms across the unsaturated bond. A similar directing effect could be anticipated in the reduction of esters containing other reducible functional groups, potentially allowing for chemoselective reduction of the ester moiety.
Stereoselectivity: The chiral environment created by appropriate ligands can induce stereoselectivity in catalytic reactions. While the parent Tris(N,N-bis(trimethylsilyl)amide)vanadium is achiral, the introduction of chiral silylamide ligands could, in principle, lead to enantioselective ester reductions. The development of such chiral vanadium catalysts remains an active area of research. In related vanadium-catalyzed oxidations, enantioselectivity has been achieved using chiral Schiff base ligands. rug.nl
Table 2: Regioselectivity in Vanadium-Catalyzed Hydroboration of Alkynes
| Alkyne Substrate | Vanadium Catalyst System | Major Product (Regioisomer) | Reference |
|---|---|---|---|
| Phenylacetylene | VCl₃/terpyridine | (E)-2-Phenylvinyl)pinacolborane (anti-Markovnikov) | acs.orgacs.org |
| 1-Octyne | VCl₃/terpyridine | (E)-Oct-1-en-1-yl)pinacolborane (anti-Markovnikov) | acs.orgacs.org |
Theoretical and Computational Studies of Tris N,n Bis Trimethylsilyl Amide Vanadium Systems
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
Density Functional Theory (DFT) has emerged as a robust method for predicting the geometric and electronic structures of transition metal complexes with a favorable balance of accuracy and computational cost. For systems analogous to tris(N,N-bis(trimethylsilyl)amide)vanadium(III), such as the samarium(III) analogue Sm[N(SiMe₃)₂]₃, DFT calculations have demonstrated excellent agreement with experimental data obtained from X-ray crystallography. acs.orgresearchgate.net These studies show that the optimized geometry from DFT calculations accurately reproduces key structural features, including bond lengths and angles, as well as more subtle aspects like the pyramidalization at the metal center. acs.orgresearchgate.net
Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for Analogous M[N(SiMe₃)₂]₃ Complexes This table illustrates the typical accuracy of DFT calculations for this class of compounds by comparing experimental X-ray data with DFT-optimized geometries for a samarium analogue. Similar accuracy would be expected for the vanadium complex.
| Parameter | Experimental (Sm[N(SiMe₃)₂]₃) | DFT-Calculated (Sm[N(SiMe₃)₂]₃) |
| M-N Bond Length (Å) | 2.299(4) | 2.314 |
| N-M-N Bond Angle (°) | 116.3(1) | 116.1 |
| Sum of angles at M (°) | 348.9 | 348.3 |
| M-N-Si Bond Angles (°) | 119.3(2), 122.1(2) | 119.8, 122.5 |
Data for Sm[N(SiMe₃)₂]₃ adapted from a study by Evans, J. G., et al. acs.org
Computational Analysis of Metal-Ligand Bonding and Orbital Interactions
A deeper understanding of the stability and reactivity of tris(N,N-bis(trimethylsilyl)amide)vanadium(III) can be gained through a detailed analysis of the metal-ligand bonding. Computational methods such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis provide quantitative insights into the nature of the V-N bond and other interactions within the molecule.
In the analogous Sm[N(SiMe₃)₂]₃ complex, NBO analysis has been instrumental in confirming the importance of the metal d orbitals in the Sm-N and Sm-(β-Si-C) chemical bonding. acs.org This analysis also highlighted the relevance of electrostatic contributions to these interactions. acs.org For the V(III) complex, similar analyses would be expected to reveal a significant covalent character in the V-N bonds, arising from the overlap of vanadium's 3d orbitals with the nitrogen lone pair orbitals. The extent of this covalency influences the electron density at the metal center and, consequently, its reactivity.
The orbital interactions can be further dissected by examining the contributions of different atomic orbitals to the molecular orbitals. This can reveal the presence and significance of π-backbonding from the metal to the ligands, or π-donation from the ligands to the metal. In the case of tris(bis(trimethylsilyl)amide) ligands, while N-Si π-bonding is present, it is not considered the primary factor in determining the coordination geometry at the nitrogen or the metal center. acs.org A computational study on vanadium sub-nano clusters with CO and O₂ ligands demonstrated the utility of NBO and Natural Resonance Theory (NRT) in understanding metal-ligand bonding and delocalization. researchgate.net
Modeling Reaction Pathways, Transition States, and Energetic Profiles
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. For tris(N,N-bis(trimethylsilyl)amide)vanadium(III), this approach can be used to model various reactions, such as oxidation, reduction, and ligand exchange.
An experimental study has shown that V[N(SiMe₃)₂]₃ reacts with iodosylbenzene or trimethylsilyl (B98337) azide (B81097) to yield the corresponding vanadium(V) oxo and imido complexes. nih.gov Furthermore, the oxo complex undergoes a spontaneous conversion to an imido-siloxy isomer. nih.gov While a detailed computational study of this reaction pathway is not available, such an investigation would involve:
Geometry optimization of the reactants, intermediates, transition states, and products.
Frequency calculations to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states).
Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified transition state connects the correct reactants and products.
Calculation of the energetic profile , including activation energies and reaction enthalpies.
This type of analysis would provide a step-by-step mechanistic understanding of the bond-breaking and bond-forming processes involved in the oxidation of the vanadium center and the subsequent ligand rearrangement. The computational elucidation of organic reaction mechanisms has seen significant advances, with DFT calculations being used to distinguish between different possible pathways and to understand stereoselectivity. youtube.com The "activation strain" or "distortion/interaction" model is another theoretical tool that can quantify the geometric distortion that reactants undergo to reach the transition state and the strength of their interaction in the transition state. youtube.com
Prediction and Interpretation of Spectroscopic Data (e.g., UV-Vis, EPR)
Computational methods can predict spectroscopic properties, which is invaluable for interpreting experimental spectra and assigning spectral features to specific electronic transitions or structural characteristics.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. acs.orgnih.govyoutube.com By calculating the energies and oscillator strengths of electronic transitions, a theoretical UV-Vis spectrum can be generated. For tris(N,N-bis(trimethylsilyl)amide)vanadium(III), a d² complex, TD-DFT could be used to predict the positions and intensities of d-d transitions and charge-transfer bands. The accuracy of TD-DFT depends on the choice of functional and basis set, and it is known to have some limitations, such as in the description of charge-transfer states. acs.org However, with appropriate calibration, it can provide valuable insights. For instance, TD-DFT has been successfully applied to understand the UV-Vis spectra of various transition metal complexes. youtube.comresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: As a V(III) complex (d²), tris(N,N-bis(trimethylsilyl)amide)vanadium is paramagnetic and therefore amenable to EPR spectroscopy. DFT calculations are a powerful tool for predicting EPR parameters, such as the g-tensor and hyperfine coupling constants. uni-stuttgart.deresearchgate.nettandfonline.comresearchgate.netaip.org The calculated parameters can be compared with experimental data to confirm the structure and electronic ground state of the complex. For vanadium complexes, the hyperfine coupling to the ⁵¹V nucleus (I = 7/2) provides a rich source of information. DFT calculations have been shown to reproduce experimental hyperfine coupling constants for vanadium complexes with reasonable accuracy, although the choice of functional is critical. uni-stuttgart.de The g-tensor is sensitive to the electronic structure and the spin-orbit coupling within the molecule.
Table 2: Representative Comparison of Calculated and Experimental EPR g-Tensor Values for a Vanadyl Complex This table illustrates the typical performance of DFT in predicting EPR parameters for vanadium-containing species.
| Parameter | Experimental | DFT-Calculated |
| gₓ | 1.980 | 1.985 |
| gᵧ | 1.975 | 1.979 |
| gz | 1.930 | 1.935 |
Data is illustrative and based on typical values reported in computational studies of vanadyl complexes.
Elucidation of Agostic Interactions and their Contribution to Stability/Reactivity
Agostic interactions, which are intramolecular interactions between a metal center and a C-H or Si-C bond, can play a significant role in the structure, stability, and reactivity of organometallic complexes. In tris(bis(trimethylsilyl)amide) complexes, the bulky ligands can bring C-H or Si-C bonds in close proximity to the metal center, making agostic interactions plausible.
Computational studies are essential for identifying and characterizing these weak interactions. DFT calculations can be used to optimize the geometry and look for structural evidence of agostic interactions, such as shortened M···H or M···C distances and acute M-X-C (X = C or Si) angles. Furthermore, topological analysis of the electron density, using methods like Atoms in Molecules (AIM), can identify bond critical points between the metal and the interacting atom, providing further evidence for a bonding interaction.
In the case of Sm[N(SiMe₃)₂]₃, DFT calculations indicated the presence of β-Si-C agostic interactions. acs.orgresearchgate.net However, for group 15 M[N(SiMe₃)₂]₃ complexes, DFT calculations suggested that the observed structural distortions are due to steric crowding rather than attractive M···(β-Si-C) interactions. acs.org For tris(N,N-bis(trimethylsilyl)amide)vanadium(III), a detailed computational study would be necessary to determine if such interactions are present and whether they are attractive or repulsive in nature. NBO analysis can also be used to quantify the stabilization energy associated with the donor-acceptor interaction between the σ-bond (C-H or Si-C) and an empty metal d-orbital.
Energetic Span Analysis for Catalytic Cycle Turnover
While tris(N,N-bis(trimethylsilyl)amide)vanadium(III) is not primarily known as a catalyst, related vanadium complexes are active in a variety of catalytic transformations. The energetic span model is a powerful theoretical tool for analyzing the efficiency of a catalytic cycle and calculating the turnover frequency (TOF). nih.govsemanticscholar.orgresearchgate.netresearchgate.netosti.gov
The model is based on the concept that the TOF is determined not by a single rate-determining step, but by the energy difference between the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS). nih.govsemanticscholar.org The TDI is the most stable intermediate in the cycle, while the TDTS is the transition state that kinetically follows the TDI and has the largest energy difference relative to it (this difference is the energetic span, δE).
To apply this model to a hypothetical catalytic cycle involving a V[N(SiMe₃)₂]₃-derived species, one would first need to propose a plausible catalytic mechanism. Then, DFT calculations would be performed to determine the Gibbs free energies of all intermediates and transition states in the cycle. From the resulting energy profile, the TDI and TDTS can be identified, and the energetic span can be calculated. The TOF can then be estimated using the following equation, which is derived from Eyring's transition-state theory:
TOF = (kₑT/h) * (1 / (1 + e^(δE/RT)))
where kₑ is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant. This approach provides a direct link between the computationally derived energy profile and the experimentally measurable catalytic activity. nih.govsemanticscholar.org The energetic span model has been extended to analyze more complex reaction networks with parallel pathways. osti.gov
Comparative Analysis with Other Metal Tris N,n Bis Trimethylsilyl Amide Complexes
Divergences in Reactivity and Redox Chemistry Across the d-Block
The reactivity of M[N(SiMe₃)₂]₃ complexes is significantly influenced by the electronic configuration of the central metal. The vanadium(III) complex, V[N(SiMe₃)₂]₃, exhibits a rich redox chemistry. It can be oxidized by reagents like iodosylbenzene or trimethylsilyl (B98337) azide (B81097) to form stable vanadium(V) oxo and imido complexes, respectively. escholarship.orgescholarship.org
Reduction chemistry also shows notable differences. Both V[N(SiMe₃)₂]₃ and Cr[N(SiMe₃)₂]₃ can be reduced by potassium graphite (B72142) in the presence of a crown ether to yield the corresponding anionic metal(II) complexes, [M{N(SiMe₃)₂}₃]⁻. acs.orgresearchgate.net However, their reactions with hydride reagents diverge. The reaction of V[N(SiMe₃)₂]₃ with LiAlH₄ and 12-crown-4 (B1663920) produces a vanadium(III) hydride complex, [VH{N(SiMe₃)₂}₃]⁻. escholarship.org In stark contrast, under identical conditions, the chromium and iron analogues undergo simple reduction to afford the ionic metal(II) species, [M{N(SiMe₃)₂}₃]⁻, with no evidence for hydride formation. escholarship.org This highlights vanadium's distinct ability within this series to participate in C-H activation or related pathways leading to hydride incorporation.
Moving to other d-block metals, the reactivity patterns continue to diverge. For instance, the oxidation of the manganese(II) complex, Mn[N(SiMe₃)₂]₂, with elemental bromine yields the manganese(III) trisamide, Mn[N(SiMe₃)₂]₃. escholarship.org The cobalt(II) analogue, however, reacts with bromine to form a heteroleptic bridged dimer, [Co(Br){μ-N(SiMe₃)₂}]₂, rather than the Co(III) trisamide. escholarship.org These differing outcomes underscore the subtle electronic effects that dictate reaction pathways across the d-block series. monash.edu
| Reactant | Metal Complex | Product | Reference |
| KC₈ / 18-crown-6 | V[N(SiMe₃)₂]₃ | [K(18-crown-6)][V{N(SiMe₃)₂}₃] | acs.orgresearchgate.net |
| KC₈ / 18-crown-6 | Cr[N(SiMe₃)₂]₃ | [K(18-crown-6)][Cr{N(SiMe₃)₂}₃] | acs.orgresearchgate.net |
| LiAlH₄ / 12-crown-4 | V[N(SiMe₃)₂]₃ | [Li(12-crown-4)₂][VH{N(SiMe₃)₂}₃] | escholarship.org |
| LiAlH₄ / 12-crown-4 | Cr[N(SiMe₃)₂]₃ | [Li(12-crown-4)₂][Cr{N(SiMe₃)₂}₃] | escholarship.org |
| LiAlH₄ / 12-crown-4 | Fe[N(SiMe₃)₂]₃ | [Li(12-crown-4)₂][Fe{N(SiMe₃)₂}₃] | escholarship.org |
Contrasting Coordination Geometries and Agostic Interactions with Lanthanide Tris(silylamide) Complexes (e.g., La, Sm, Y, Gd)
Lanthanide tris(silylamide) complexes, Ln[N(SiMe₃)₂]₃, typically exhibit a pyramidal C₃ᵥ coordination geometry in the solid state, which contrasts with the generally planar D₃ₕ geometry of the early transition metal analogues like V[N(SiMe₃)₂]₃. This structural difference arises from the nature of the metal-ligand bonding. The bonding in lanthanide complexes is predominantly ionic due to the limited radial extension of the 4f orbitals, whereas transition metal complexes have a higher degree of covalent character involving d-orbitals.
A key feature often discussed in the context of coordinatively unsaturated metal centers is the presence of agostic interactions. numberanalytics.com An agostic interaction is a three-center, two-electron bond where a C-H bond from a ligand interacts with the metal center. nih.govwikipedia.orgtaylorandfrancis.com These interactions are a mechanism for the metal to electronically saturate its coordination sphere. While not prominent in V[N(SiMe₃)₂]₃ itself due to its stable trigonal planar geometry, agostic interactions are significant in related organometallic chemistry, particularly for cationic or highly electrophilic metal centers. nih.gov
In lanthanide chemistry, agostic interactions are also observed, especially in complexes where the metal center's coordination sphere is not fully saturated by the primary ligands. For example, an agostic interaction involving a methyl group on a β-diketiminate ligand was identified in a ytterbium(III) complex, [(BDIDipp)Yb(Cl)(N{SiMe₃}₂)], which helps to saturate the Yb center. taylorandfrancis.com The larger ionic radii of lanthanides compared to d-block metals can accommodate higher coordination numbers, but the bulky silylamide ligands can frustrate this, creating opportunities for such intramolecular C-H···M interactions. In contrast, the more compact d-block V(III) center in V[N(SiMe₃)₂]₃ achieves stability through its three-coordinate planar structure without resorting to significant agostic bonding from the silylamide ligands.
| Complex Type | Typical Geometry | Bonding Nature | Agostic Interactions |
| V[N(SiMe₃)₂]₃ | Trigonal Planar (D₃ₕ) | Covalent | Not a defining feature |
| Ln[N(SiMe₃)₂]₃ | Pyramidal (C₃ᵥ) | Ionic | Can be present to saturate coordination sphere taylorandfrancis.com |
Comparative Catalytic Activity and Mechanistic Differences with Other Metal Silylamides
Metal silylamide complexes are valuable as precursors for catalysts due to their solubility and reactivity with protic substrates. wikipedia.org While the steric bulk of the [N(SiMe₃)₂]⁻ ligand in V[N(SiMe₃)₂]₃ can limit its direct application in catalysis by blocking substrate access, it serves as an excellent starting material for generating catalytically active species.
Vanadium complexes, in general, are known to be active catalysts for various transformations, including oxidation reactions. For example, certain oxovanadium(V) complexes demonstrate high catalytic activity in the oxidation of alkanes using hydrogen peroxide. nih.gov The mechanism in these systems can be complex, sometimes involving redox-active ligands that facilitate the homolysis of H₂O₂ without a change in the metal's oxidation state. nih.gov
When comparing potential catalytic applications across the d-block, the electronic structure of the metal is paramount. Early transition metals like titanium and vanadium in low coordination environments are highly electrophilic and oxophilic, making them suitable for polymerization and oxidation catalysis. Mechanistic studies of transition-metal mediated catalysis show that reaction pathways are highly sensitive to the metal's identity, its oxidation state, and the ligand environment. archie-west.ac.ukbangor.ac.ukedandersonchem.org For instance, in Ziegler-Natta polymerization, agostic interactions at the electrophilic metal center are proposed to influence the stereoselectivity of polymer chain growth. wikipedia.org
Later transition metals, with their higher d-electron counts, are more suited for cross-coupling and hydrogenation reactions. The mechanistic pathways for these transformations often involve oxidative addition and reductive elimination steps, which are less favorable for the early, highly electropositive metals like vanadium in the +3 oxidation state. Therefore, while V[N(SiMe₃)₂]₃ is a precursor for oxidation or polymerization catalysts, silylamide complexes of metals like iron or nickel would be investigated for fundamentally different catalytic cycles. researchgate.netyoutube.com
Q & A
Basic: What methodologies are recommended for synthesizing tris(N,N-bis(trimethylsilyl)amide)vanadium(III) with high purity?
Answer:
The compound is typically synthesized via salt metathesis. React vanadium trichloride (VCl₃) with 3 equivalents of lithium bis(trimethylsilyl)amide (Li[N(SiMe₃)₂]) in anhydrous tetrahydrofuran (THF) under rigorously inert conditions (argon or nitrogen atmosphere). Purification involves vacuum distillation or sublimation to isolate the product, followed by characterization via elemental analysis and NMR spectroscopy. This approach aligns with methods used for analogous lanthanide tris(amide) complexes, where stoichiometric control and moisture exclusion are critical .
Basic: What are the optimal storage conditions to prevent decomposition?
Answer:
Store the compound in flame-dried, argon-purged glassware at temperatures below 4°C. Long-term stability requires hermetic sealing with PTFE-lined caps to mitigate oxidation or hydrolysis. Evidence from similar air-sensitive organometallic reagents (e.g., strontium bis(amide) adducts) highlights the necessity of inert atmospheres and avoidance of light exposure .
Advanced: How can the coordination geometry and electronic structure of this vanadium complex be rigorously characterized?
Answer:
Employ a multi-technique approach:
- Single-crystal X-ray diffraction (XRD): Conduct under cryogenic conditions (100 K) to minimize thermal disorder. Compare bond lengths and angles with structurally resolved lanthanide analogs (e.g., yttrium or erbium derivatives) .
- EPR spectroscopy: Probe the oxidation state and ligand-field effects, particularly for paramagnetic vanadium(III) centers.
- DFT calculations: Model electronic transitions and ligand contributions using software like Gaussian or ORCA, cross-referenced with experimental UV-Vis spectra.
Advanced: What experimental strategies address contradictions in reported thermal stability data?
Answer:
Discrepancies often arise from differences in synthetic conditions (e.g., solvent residues, trace oxygen). Resolve these by:
- Performing thermogravimetric analysis (TGA) under dynamic argon flow, comparing decomposition onset temperatures.
- Validating purity via combustion analysis (C/H/N) and ICP-MS for vanadium content.
- Replicating synthesis protocols from independent literature sources to isolate variables (e.g., solvent choice, heating rates) .
Advanced: What role does this vanadium complex play in catalytic processes, and how can its reactivity be systematically studied?
Answer:
The complex may act as a precursor for vanadium-based catalysts in redox or cross-coupling reactions. To evaluate this:
- Design kinetic studies under inert glovebox conditions, monitoring substrate conversion via GC-MS or in situ IR.
- Compare turnover frequencies (TOFs) with other vanadium precursors (e.g., vanadocene derivatives).
- Investigate ligand substitution effects by synthesizing analogs with modified silyl groups (e.g., trimethylsilyl vs. triethylsilyl) and testing catalytic efficiency .
Basic: Which spectroscopic techniques are most effective for verifying ligand integrity?
Answer:
- ¹H and ²⁹Si NMR spectroscopy: Confirm ligand retention by identifying trimethylsilyl proton environments (δ ~0.1–0.3 ppm) and silicon chemical shifts (δ ~7–12 ppm for N(SiMe₃)₂).
- IR spectroscopy: Detect N–Si stretching vibrations (~950–1050 cm⁻¹) and absence of NH bands, which indicate successful ligand coordination .
Advanced: How can researchers mitigate challenges in crystallizing this complex for structural analysis?
Answer:
- Use slow diffusion of hexane into a saturated THF solution at –20°C to promote crystal growth.
- Introduce sterically hindered co-ligands (e.g., THF or pyridine) to stabilize the lattice.
- For persistent issues, employ synchrotron XRD to analyze microcrystalline powders via pair distribution function (PDF) analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
